An In-depth Technical Guide to the Thermodynamic Properties and Phase Equilibria of 1,1,1-trichloro-2-fluoroethane (R-131a)
An In-depth Technical Guide to the Thermodynamic Properties and Phase Equilibria of 1,1,1-trichloro-2-fluoroethane (R-131a)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the thermodynamic properties and phase equilibria of 1,1,1-trichloro-2-fluoroethane (R-131a). While comprehensive experimental data for R-131a is limited in publicly accessible literature, this document synthesizes available information, offers insights based on analogous halogenated hydrocarbons, and presents the foundational principles and methodologies crucial for its study. This guide is intended to serve as a valuable resource for professionals requiring a deep understanding of the physicochemical behavior of this compound in various applications, from its potential use as a refrigerant or solvent to its role as an intermediate in chemical synthesis.
Introduction: The Significance of 1,1,1-trichloro-2-fluoroethane (R-131a)
1,1,1-trichloro-2-fluoroethane, designated as R-131a, is a halogenated organic compound with the chemical formula C₂H₂Cl₃F.[1] As a member of the hydrochlorofluorocarbon (HCFC) family, its properties are of interest in fields where precise control over phase behavior and energy transfer is critical. Understanding the thermodynamic landscape of R-131a is paramount for process design, safety analysis, and environmental impact assessment.
The unique arrangement of chlorine and fluorine atoms on the ethane backbone imparts specific characteristics to the molecule, influencing its boiling point, vapor pressure, and solvency. While its historical applications may have been limited due to the prevalence of other refrigerants and solvents, the ongoing search for specialty chemicals in various industries necessitates a thorough understanding of such compounds.
This guide will delve into the known physical and thermodynamic properties of R-131a, explore the principles of its phase equilibria, and provide detailed methodologies for the experimental determination of these properties, thereby equipping researchers with the knowledge to work with this and similar compounds effectively and safely.
Physicochemical and Thermodynamic Properties of R-131a
Fundamental Properties
A summary of the basic physicochemical properties of 1,1,1-trichloro-2-fluoroethane is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₂H₂Cl₃F | [1] |
| Molecular Weight | 151.39 g/mol | [1] |
| IUPAC Name | 1,1,1-trichloro-2-fluoroethane | [1] |
| CAS Registry Number | 2366-36-1 |
Thermodynamic Data
Detailed experimental data for properties such as vapor pressure as a function of temperature, specific heat capacity, and enthalpy of vaporization for R-131a are sparse. For context and comparative analysis, Table 2 presents available data for the closely related and more extensively studied compound, 1,1,1-trichloro-2,2,2-trifluoroethane (R-113a). It is crucial to note that these values are not for R-131a and are provided for illustrative purposes only, highlighting the types of data essential for a complete thermodynamic profile.
| Thermodynamic Property | Value (for R-113a) | Conditions | Source |
| Boiling Point | 45.5 °C | at 1 atm | [2] |
| Melting Point | 14.37 °C | [2] | |
| Vapor Pressure | 360.0 mmHg | at 25 °C | [2][3] |
| Liquid Phase Heat Capacity (Cp,liquid) | 168.6 J/(mol·K) | at 298.16 K | [4] |
Causality Behind Experimental Choices: The selection of which thermodynamic properties to measure is dictated by the intended application. For instance, vapor pressure data across a range of temperatures is fundamental for designing any system involving liquid-vapor phase transitions, such as refrigeration cycles or distillation processes. Heat capacity is critical for energy balance calculations, while the enthalpy of vaporization quantifies the energy required for the phase change. The lack of such comprehensive data for R-131a represents a significant knowledge gap for its potential application.
Phase Equilibria of 1,1,1-trichloro-2-fluoroethane
Phase equilibria, particularly vapor-liquid equilibrium (VLE), describe the distribution of a chemical species between phases at equilibrium. VLE data is the cornerstone for the design and optimization of separation processes like distillation.
Principles of Vapor-Liquid Equilibrium
The VLE behavior of a pure component is described by its vapor pressure curve. For a mixture, the equilibrium is a function of temperature, pressure, and the composition of both the liquid and vapor phases. This relationship is often visualized using phase diagrams, such as T-x-y or P-x-y diagrams. The design of distillation columns, for example, relies heavily on accurate VLE data to determine the number of theoretical plates required for a desired separation.
Experimental Determination of Vapor-Liquid Equilibrium: A Self-Validating System
The trustworthiness of VLE data is paramount. A robust experimental setup for VLE determination is a self-validating system, incorporating precise temperature and pressure control, and accurate methods for sampling and analyzing the composition of both phases. A common and reliable method is the use of a dynamic equilibrium still.
Experimental Protocol: VLE Determination using a Dynamic Equilibrium Still
This protocol describes a generalized procedure for obtaining VLE data for a binary mixture containing a compound like R-131a.
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Preparation and Degassing:
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Prepare mixtures of known composition by mass.
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Thoroughly degas the mixture to remove dissolved air, which can significantly affect vapor pressure measurements. This is typically achieved by a series of freeze-pump-thaw cycles.
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Apparatus and Setup:
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A dynamic equilibrium still (e.g., Othmer or Gillespie type) is used. This apparatus is designed to continuously recirculate both the liquid and vapor phases to ensure equilibrium is reached.
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The still is connected to a pressure control system to maintain a constant pressure.
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Calibrated temperature sensors are placed to measure the equilibrium temperature of the boiling liquid and the condensing vapor.
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Equilibration:
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The mixture is heated to its boiling point at the set pressure.
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The system is allowed to operate for a sufficient period to reach a steady state, where the temperature and pressure remain constant, and the compositions of the recirculating liquid and vapor are no longer changing.
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Sampling and Analysis:
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Once equilibrium is established, samples of the liquid and condensed vapor phases are carefully withdrawn.
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The composition of each sample is determined using an appropriate analytical technique, most commonly gas chromatography (GC) due to its high accuracy and sensitivity for volatile organic compounds.
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Data Correlation:
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The experimental data (temperature, pressure, and phase compositions) are then correlated using a thermodynamic model, such as an equation of state (e.g., Peng-Robinson) or an activity coefficient model (e.g., NRTL, UNIQUAC), to ensure thermodynamic consistency and to allow for interpolation and extrapolation.
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The following diagram illustrates the logical workflow for the experimental determination of VLE data.
Caption: Workflow for Experimental Vapor-Liquid Equilibrium Determination.
Conclusion and Future Outlook
This technical guide has synthesized the available information on the thermodynamic properties and phase equilibria of 1,1,1-trichloro-2-fluoroethane (R-131a). It is evident that there is a significant lack of comprehensive, publicly available experimental data for this compound. This data gap presents a challenge for its potential application and a clear opportunity for future research.
The methodologies and principles outlined in this guide provide a solid foundation for researchers to undertake the necessary experimental work to fully characterize R-131a. Such studies would not only contribute to a better understanding of this specific molecule but also enhance the broader knowledge base of halogenated hydrocarbons, which continue to be of significant industrial and scientific interest. The generation of accurate and reliable thermodynamic data is the first and most critical step towards the responsible and efficient application of any chemical compound.
References
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Cheméo. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (CAS 76-13-1). Retrieved from [Link]
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NIST. (n.d.). Ethane, 1,1,1-trichloro-2,2,2-trifluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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OSTI. (1996). Vapor-liquid equilibria for 1,1,1,2-tetrafluoroethane + 1-chloro-1,2,2,2-tetrafluoroethane and 1-chloro-1,2,2,2-tetrafluoroethane + 1-chloro-1,1-difluoroethane systems. Office of Scientific and Technical Information. Retrieved from [Link]
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OSTI. (1996). Vapor-liquid equilibria for the systems composed of 1-chloro-1,1-difluoroethane, 1,1-dichloro-1-fluoroethane, and 1,1,1-trichloroethane at 50.1 C. Office of Scientific and Technical Information. Retrieved from [Link]
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Haz-Map. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane. Retrieved from [Link]
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DECHEMA. (n.d.). VAPOR-LIQUID EQUILIBRIUM DATA COLLECTION. Retrieved from [Link]
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